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Compound of Interest

Compound Name: 2-(Aminomethyl)-4-bromophenol

Cat. No.: B1330120

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(Aminomethyl)-4-bromophenol. Due to the limited availability of public domain
experimental spectra for this specific compound, this guide focuses on predicted data derived
from the analysis of structurally related molecules and established spectroscopic principles.
The information herein is intended to support researchers, scientists, and drug development
professionals in the characterization and quality control of 2-(Aminomethyl)-4-bromophenol.

Physicochemical Properties

2-(Aminomethyl)-4-bromophenol is a substituted phenol with the molecular formula
C7HsBrNO.[1] Key computed physicochemical properties are summarized below.

Property Value Source

Molecular Formula C7HsBrNO PubChem[1]

Molecular Weight 202.05 g/mol PubChem[1]

Monoisotopic Mass 200.97893 Da PubChem[1]
2-(aminomethyl)-4-

IUPAC Name PubChem|[1]
bromophenol

CAS Number 58349-96-5 PubChem[1]
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Predicted Spectroscopic Data

The following sections present the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-(Aminomethyl)-4-bromophenol. These
predictions are based on the analysis of similar compounds such as 2-amino-4-bromophenol

and general spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra are crucial for the structural elucidation of 2-(Aminomethyl)-4-
bromophenol. The predicted chemical shifts are provided for a standard deuterated solvent
like DMSO-ds, which is often suitable for observing exchangeable protons of amines and
phenols.

Table 1: Predicted *H and *C NMR Data for 2-(Aminomethyl)-4-bromophenol
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1H NMR
(Predicted in
DMSO-de)
Chemical Shift o ) )
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. ) can vary with
~9.5-105 Broad Singlet 1H Phenolic -OH )
concentration
and temperature.
Aromatic proton
ortho to the
~7.3-7.5 Doublet 1H Ar-H )
aminomethyl
group.
Aromatic proton
meta to the
Doublet of .
~7.1-7.3 1H Ar-H aminomethyl
Doublets
group and ortho
to the bromine.
Aromatic proton
~6.8-7.0 Doublet 1H Ar-H ortho to the
hydroxyl group.
Methylene
) protons adjacent
~3.8-4.0 Singlet 2H -CH2-NH:2 ]
to the amino
group.
Amine protons,
~25-35 Broad Singlet 2H -CHz2-NH:2 may exchange
with D20.
13C NMR
(Predicted in
DMSO-ds)
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Chemical Shift

(ppm) Range Assignment
~150 - 155 C-OH
~130-135 C-Br

~125- 130 Ar-CH
~120 - 125 Ar-CH
~115 - 120 Ar-CH
~110 - 115 C-CH2NH:
~40 - 45 CHa-

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds.
Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Aminomethyl)-4-bromophenol is expected to show characteristic
absorption bands corresponding to its functional groups.

Table 2: Predicted IR Absorption Bands for 2-(Aminomethyl)-4-bromophenol
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Wavenumber (cm~1) Range Vibration Functional Group
3200 - 3600 O-H stretch (broad) Phenolic -OH

3300 - 3400 N-H stretch Primary Amine (-NHz2)
3000 - 3100 C-H stretch Aromatic

2850 - 2960 C-H stretch Methylene (-CHz-)
1550 - 1650 N-H bend Primary Amine (-NH2)
1450 - 1600 C=C stretch Aromatic Ring

1180 - 1260 C-O stretch Phenol

1000 - 1100 C-N stretch Amine

500 - 600 C-Br stretch Bromoalkane

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-(Aminomethyl)-4-bromophenol, the presence of bromine will result in

a characteristic isotopic pattern.

Table 3: Expected Mass Spectrometry Data for 2-(Aminomethyl)-4-bromophenol

Parameter Expected Value
Molecular Formula C7HsBrNO
Molecular Weight 202.05 g/mol

Expected [M]* and [M+2]* m/z

~201 and ~203 (in an approximate 1:1 ratio due

to 7°Br and 81Br isotopes)

Expected [M+H]* and [M+H+2]* m/z

~202 and ~204 (in an approximate 1:1 ratio)

Key Fragmentation lons

Loss of NHz, loss of CH2NHz2, loss of Br, loss of
H20
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of the 2-(Aminomethyl)-4-bromophenol
sample.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCls,
or MeOD). DMSO-ds is often preferred for its ability to observe exchangeable -OH and -
NH2z protons.

o Vortex the sample until it is fully dissolved. Gentle warming or sonication can be applied if
solubility is an issue.

o Transfer the clear solution to a clean, dry 5 mm NMR tube.
e 1H NMR Acquisition:
o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Acquire a one-dimensional proton spectrum with typical parameters such as 16-32 scans,
a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum using the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a
spectral width of 200-240 ppm.
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o Process the data similarly to the *H NMR spectrum.

o Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 2-(Aminomethyl)-4-bromophenol sample directly onto
the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Data Acquisition:
o Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4
cm™i,

o The instrument's software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

o Data Acquisition (Electrospray lonization - ESI):

o Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

o Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]* ion.
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o The characteristic isotopic pattern for bromine (7°Br:8Br = 1:1) should be clearly visible for
the molecular ion peak.

+ High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation:
o Acquire a high-resolution full scan spectrum.

o The accurate mass measurement of the [M+H]* ion should be within 5 ppm of the
theoretical mass to confirm the elemental composition.

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2-(Aminomethyl)-4-bromophenol.
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Caption: Workflow for the spectroscopic analysis of 2-(Aminomethyl)-4-bromophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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